

# Spectroscopic and Physicochemical Characterization of Ethyl 2-(3-bromophenoxy)acetate

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## Compound of Interest

Compound Name: *Ethyl 2-(3-bromophenoxy)acetate*

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Ethyl 2-(3-bromophenoxy)acetate**, a compound of interest in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Spectroscopic Data Summary

The empirical formula for **Ethyl 2-(3-bromophenoxy)acetate** is  $C_{10}H_{11}BrO_3$ , and it has a molecular weight of 259.10 g/mol. The structural and spectral data are summarized in the tables below for easy reference and comparison.

## $^1H$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.29	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>
4.25	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
4.63	s	2H	-OCH <sub>2</sub> CO-
6.85	ddd	1H	Ar-H
7.08	t	1H	Ar-H
7.15	t	1H	Ar-H
7.22	dd	1H	Ar-H

## <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
14.1	-OCH <sub>2</sub> CH <sub>3</sub>
61.6	-OCH <sub>2</sub> CH <sub>3</sub>
65.4	-OCH <sub>2</sub> CO-
113.8	Ar-C
118.0	Ar-C
123.0	Ar-C
124.0	Ar-C
130.8	Ar-C
157.8	Ar-C (C-O)
168.4	C=O

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2984	Medium	C-H stretch (aliphatic)
1758	Strong	C=O stretch (ester)
1588, 1475	Strong	C=C stretch (aromatic)
1205	Strong	C-O stretch (ester)
1073	Strong	C-O stretch (ether)
773	Strong	C-H bend (aromatic, out-of-plane)
682	Strong	C-Br stretch

## MS (Mass Spectrometry) Data

m/z	Relative Intensity (%)	Assignment
258/260	35/34	[M] <sup>+</sup> (Molecular ion)
185/187	100/98	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
157/159	20/19	[BrC <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
107	15	[C <sub>6</sub> H <sub>4</sub> OH] <sup>+</sup>
77	25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 2-(3-bromophenoxy)acetate** (approximately 10-20 mg) is prepared in a deuterated solvent (typically 0.6-0.7 mL of CDCl<sub>3</sub>). The sample is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a standard

frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

## Infrared (IR) Spectroscopy

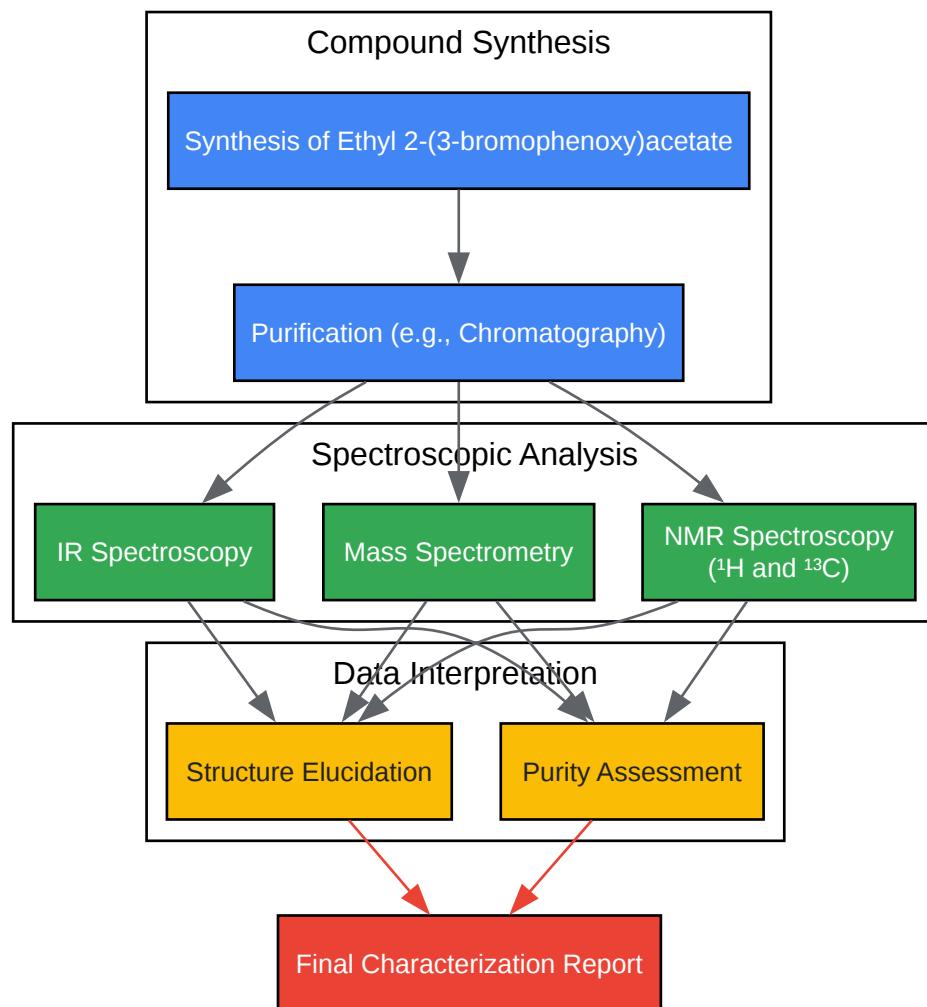
The IR spectrum of the neat liquid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over a standard range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of electrons (usually at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z).

## Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-(3-bromophenoxy)acetate**.



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#### Spectroscopic analysis workflow.

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